molecular formula C11H11BrF2N2O2 B1411542 5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene CAS No. 1779120-62-5

5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene

Cat. No. B1411542
M. Wt: 321.12 g/mol
InChI Key: PLDKGDDSSLGICH-UHFFFAOYSA-N
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Description

“5-Bromo-2-(3,3-difluoropiperidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H12BrF2NO . It’s used for research and development purposes .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene and its analogues have been studied in various synthetic applications. One study explores the synthesis of α,β-unsaturated ketones as chalcone analogues using an SRN1 mechanism. This process involved an electron-transfer chain reaction between nitropropane anion and α-bromoketones derived from nitrobenzene, showing the utility of such compounds in synthesizing a range of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Another area of interest is the photoelectrochemical reduction of p-bromo-nitrobenzene. A study found that under specific conditions, p-bromo-nitrobenzene is reduced to form a radical anion. This process, termed "photo-ECE," is significant in understanding the electrochemical behavior of similar compounds (Compton & Dryfe, 1994).

Additionally, the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) was demonstrated as a highly effective method for generating brominated compounds like 3-bromo-nitrotoluene, suggesting potential applications in synthesizing related bromo-nitrobenzene derivatives (Sobolev et al., 2014).

Biological Activities

In the realm of biological research, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized, starting from substituted nitrobenzene compounds. The structures of these compounds were evaluated for their insecticidal and fungicidal activities, indicating a potential avenue for the development of new agrochemicals (Zhu et al., 2014).

properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-3,3-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c12-8-2-3-9(10(6-8)16(17)18)15-5-1-4-11(13,14)7-15/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDKGDDSSLGICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3,3-difluoropiperidin-1-yl)nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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